Ethanol, 2-(4-piperidinylmethoxy)-
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Overview
Description
Ethanol, 2-(4-piperidinylmethoxy)- is a chemical compound with the molecular formula C8H17NO2. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethanol, 2-(4-piperidinylmethoxy)- involves several steps. One common method includes the reaction of piperidine with an appropriate alkylating agent to introduce the methoxy group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of the alkylating agent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethanol, 2-(4-piperidinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanol, 2-(4-piperidinylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethanol, 2-(4-piperidinylmethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethanol, 2-(4-piperidinylmethoxy)- can be compared with other piperidine derivatives, such as:
2-(2-Hydroxyethyl)piperidine: Similar in structure but with different functional groups.
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: A more complex derivative with additional functional groups.
The uniqueness of Ethanol, 2-(4-piperidinylmethoxy)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethanol, 2-(4-piperidinylmethoxy)-, also referred to as 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H26Cl2N2O and a molecular weight of approximately 273.25 g/mol. Its structure features an ethyl group and a piperidine moiety, which are significant in various biological activities. The presence of two hydrochloride groups enhances its solubility in biological fluids, making it suitable for pharmacological applications.
Research indicates that 2-(4-piperidinylmethoxy)-ethanol interacts with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate these neurotransmitter systems may contribute to its mood-regulating effects .
Interaction with Receptors
Preliminary studies have shown that the compound exhibits binding affinity to several receptors:
- Serotonin Receptors : Involved in mood regulation.
- Dopamine Receptors : Associated with reward and pleasure pathways.
These interactions may explain its therapeutic potential in treating mood disorders and anxiety-related conditions.
Antimicrobial Activity
Compounds containing piperidine structures have been widely studied for their antimicrobial properties. Studies suggest that 2-(4-piperidinylmethoxy)-ethanol may also exhibit antimicrobial activity, contributing to the development of new antimicrobial agents. This is particularly relevant given the increasing resistance to conventional antibiotics .
Synthesis and Derivatives
The synthesis of 2-(4-piperidinylmethoxy)-ethanol typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives.
- Nucleophilic Substitutions : Involving the amino group.
- Hydroxyl Group Reactions : Such as esterification or etherification.
The versatility of piperidine chemistry allows for the creation of various derivatives that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related piperidine derivatives:
- Antimicrobial Studies : Research on piperidin-4-one derivatives demonstrated significant antibacterial and antifungal activities, suggesting similar potential for 2-(4-piperidinylmethoxy)-ethanol .
- Neuropharmacological Effects : Investigations into the effects on serotonin and dopamine pathways have provided insights into its potential use in treating psychiatric conditions .
Comparative Analysis with Related Compounds
Below is a comparison table highlighting structural similarities and differences with related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C10H24Cl2N2O | Contains a methyl group; studied for similar activities. |
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C11H26Cl2N2O | Similar structure but different piperidine position; varied pharmacological profiles. |
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | C9H22Cl2N2O | Lacks an ethylene bridge; potential differences in receptor interactions. |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials among piperidine derivatives.
Properties
CAS No. |
863615-20-7 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethoxy)ethanol |
InChI |
InChI=1S/C8H17NO2/c10-5-6-11-7-8-1-3-9-4-2-8/h8-10H,1-7H2 |
InChI Key |
JSRHARWPISRNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COCCO |
Origin of Product |
United States |
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